![molecular formula C11H14N4 B1490377 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile CAS No. 2098022-61-6](/img/structure/B1490377.png)
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
Overview
Description
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
Pyridine derivatives, such as the one , have been found to exhibit excellent inhibitory activity against various phytopathogenic fungal species . This makes them valuable in the development of antifungal agents.
Anticancer Properties
Pyridine-containing compounds have been recognized for their medicinal applications, including anticancer properties . They have shown cytotoxic properties against tumor cells, making them potential candidates for cancer treatment.
Antiviral Applications
Pyridine scaffolds have been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with viral replication processes.
Anticholinesterase Activities
These compounds have also been found to exhibit anticholinesterase activities . This means they can inhibit the function of cholinesterase enzymes, which are involved in nerve signal transmission. This property could be useful in treating conditions like Alzheimer’s disease.
Antimalarial Properties
Pyridine derivatives have been used in the development of antimalarial drugs . They can interfere with the life cycle of malaria parasites, helping to prevent or treat malaria infections.
Antimicrobial Properties
These compounds have shown antimicrobial properties , making them potential candidates for the development of new antimicrobial drugs.
Antidiabetic Applications
Pyridine-containing compounds have also been found to have antidiabetic properties . They can potentially be used in the development of drugs for the treatment of diabetes.
Role in Organic Synthesis
Pyridine derivatives serve as important intermediates for the preparation of pharmacologically active heterocycles . They are involved in a wide variety of synthetically useful reactions in organic chemistry.
properties
IUPAC Name |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-5-11-9-6-13-4-3-10(9)14-15(11)7-8-1-2-8/h8,13H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDFCJHWMQIFPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CNCCC3=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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